2-Amino-5-ethyl-4-(4-fluorophenyl)-6-propylpyridine-3-carbonitrile
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Overview
Description
2-Amino-5-ethyl-4-(4-fluorophenyl)-6-propylpyridine-3-carbonitrile is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an amino group, an ethyl group, a fluorophenyl group, a propyl group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethyl-4-(4-fluorophenyl)-6-propylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Solvent-free conditions and microwave-assisted synthesis are modern approaches that can be utilized to reduce environmental impact and improve reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethyl-4-(4-fluorophenyl)-6-propylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-5-ethyl-4-(4-fluorophenyl)-6-propylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethyl-4-(4-fluorophenyl)-6-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The fluorophenyl group can enhance its binding affinity to target proteins, while the pyridine ring can facilitate its integration into biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-ethyl-4-(4-fluorophenyl)-3-methyl-1,3-thiazol-3-ium
- 2-Amino-5-ethyl-4-(4-fluorophenyl)-3-methyl-1,3-thiazol-3-ium
Uniqueness
Compared to similar compounds, 2-Amino-5-ethyl-4-(4-fluorophenyl)-6-propylpyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-5-ethyl-4-(4-fluorophenyl)-6-propylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3/c1-3-5-15-13(4-2)16(14(10-19)17(20)21-15)11-6-8-12(18)9-7-11/h6-9H,3-5H2,1-2H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHVDYSDALLSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)F)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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